REACTION_CXSMILES
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[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[CH3:15][N:13]([CH:12]=[C:7]([C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])[C:8]#[N:9])[CH3:14]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(C(C)(C)C)(=O)CC#N
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 8 hours under argon
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
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ADDITION
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Details
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n-hexane was added
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Type
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STIRRING
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Details
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with stirring
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Type
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FILTRATION
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Details
|
The product was collected by filtration
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Reaction Time |
8 h |
Name
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|
Type
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product
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Smiles
|
CN(C)C=C(C#N)C(C(C)(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |